REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7]OS(C1C=CC(C)=CC=1)(=O)=O.[CH:19]1([NH2:22])[CH2:21][CH2:20]1>>[CH:19]1([NH:22][CH2:7][CH:2]2[CH2:3][CH2:4][CH2:5][CH2:6][O:1]2)[CH2:21][CH2:20]1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)COS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The crude mixture is concentrated
|
Type
|
ADDITION
|
Details
|
Water is added
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous one back extracted twice with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)NCC1OCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |